5-Nitrovanillin
Overview
Description
5-Nitrovanillin: (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a derivative of vanillin, where the hydrogen ortho- to the hydroxy group is substituted by a nitro group . It is a yellow crystalline solid with a characteristic odor and is sparingly soluble in water but readily soluble in alkali solutions and methanol . This compound is notable for its multiple reactive functional groups, including a nitro group, a hydroxyl group, a methoxy group, and an aldehyde group .
Mechanism of Action
Target of Action
5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a derivative of vanillin . It contains many reactive functional groups, making it suitable as a starting material for the synthesis of phenethylamines, coenzyme Q, and inhibitors of catechol-O-methyltransferase (COMT inhibitors) that are effective against Parkinson’s disease . Therefore, its primary targets can be considered the enzymes and receptors involved in these biochemical pathways.
Biochemical Pathways
This compound is involved in the synthesis of phenethylamines, coenzyme Q, and COMT inhibitors . These compounds play crucial roles in various biochemical pathways. For instance, phenethylamines are involved in neurotransmission, coenzyme Q is essential for cellular energy production, and COMT inhibitors prevent the breakdown of dopamine, a neurotransmitter that is deficient in Parkinson’s disease.
Pharmacokinetics
It is known that this compound is sparingly soluble in water but readily soluble in alkali solutions on heating and in methanol . This suggests that its bioavailability could be influenced by factors such as pH and temperature.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific compounds that it helps synthesize. For instance, if it is used to synthesize COMT inhibitors, the result of its action could be an increase in dopamine levels in the brain, which could help alleviate symptoms of Parkinson’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its solubility in different solvents suggests that the pH and temperature of its environment could affect its action . Furthermore, its reactivity with other molecules could be influenced by the presence of other chemicals in its environment.
Biochemical Analysis
Biochemical Properties
5-Nitrovanillin plays a significant role in biochemical reactions due to its reactive functional groups, including a hydroxyl group, a methoxy group, and an aldehyde group . It interacts with enzymes such as catechol-O-methyltransferase (COMT), which is involved in the methylation of catecholamines and other catechols . This interaction is crucial for the inhibition of COMT, making this compound a potential candidate for therapeutic applications in diseases like Parkinson’s . Additionally, this compound is involved in the synthesis of coenzyme Q, an essential component of the electron transport chain in mitochondria .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of osteosarcoma cells, where it enhances the inhibitory effect of certain antibodies . This compound can modulate cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in gene expression and metabolic activities . The impact of this compound on cellular metabolism is significant, as it can alter the production and utilization of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . For instance, its interaction with COMT results in the inhibition of this enzyme, affecting the methylation process of catechols . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s therapeutic potential and biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings . These temporal effects are essential for determining the compound’s suitability for various biochemical applications and therapeutic uses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At high doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of metabolic activities . Understanding the dosage effects is crucial for optimizing the compound’s therapeutic potential and minimizing adverse outcomes in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes methylation and other modifications, which can affect its activity and function . These metabolic pathways are vital for understanding how this compound is processed within the body and its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness . Understanding these transport and distribution mechanisms is essential for optimizing the delivery and therapeutic potential of this compound.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within mitochondria, for instance, can enhance its role in the electron transport chain and other metabolic processes . Understanding the subcellular localization of this compound is essential for elucidating its biochemical properties and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nitrovanillin is typically synthesized through the nitration of vanillin using concentrated nitric acid in glacial acetic acid, yielding approximately 75% . Alternatively, using acetyl nitrate as the nitrating agent in the presence of silica gel can achieve yields of up to 88% . Another method involves reacting vanillin with ammonium cerium nitrate in acetic acid and polyethylene glycol-400, resulting in a yellow solid product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of environmentally friendly processes and efficient separation techniques is emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5-Nitrovanillin undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: 5-Nitrovanillic acid.
Reduction: 5-Aminovanillin.
Substitution: Various alkylated or acylated derivatives of this compound.
Scientific Research Applications
5-Nitrovanillin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Vanillin: The parent compound, which lacks the nitro group.
Ethylvanillin: Similar to vanillin but with an ethoxy group instead of a methoxy group.
5-Nitroveratraldehyde: A derivative where the hydroxyl group is methylated.
Uniqueness of 5-Nitrovanillin: this compound is unique due to its combination of functional groups, which makes it a versatile intermediate for various chemical syntheses and applications. Its nitro group enhances its reactivity compared to vanillin and ethylvanillin .
Properties
IUPAC Name |
4-hydroxy-3-methoxy-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-7-3-5(4-10)2-6(8(7)11)9(12)13/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHYRTJBFMZHCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075344 | |
Record name | 5-Nitrovanillin | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2075344 | |
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Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | 5-Nitrovanillin | |
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CAS No. |
6635-20-7 | |
Record name | 5-Nitrovanillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6635-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Nitrovanillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635207 | |
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Record name | 5-Nitrovanillin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35352 | |
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Record name | 5-Nitrovanillin | |
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Record name | 5-Nitrovanillin | |
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Record name | 5-nitrovanillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.940 | |
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Record name | 5-NITROVANILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6SQ47R9WB | |
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Synthesis routes and methods
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